molecular formula C8H3ClF2N2 B1433627 4-Chloro-7,8-difluoroquinazoline CAS No. 1565726-62-6

4-Chloro-7,8-difluoroquinazoline

Cat. No. B1433627
M. Wt: 200.57 g/mol
InChI Key: UEPYIHBJTMLTEF-UHFFFAOYSA-N
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Description

4-Chloro-7,8-difluoroquinazoline is a chemical compound that belongs to the quinazoline family of heterocyclic compounds . It has a molecular formula of C8H3ClF2N2 and an average mass of 200.573 Da .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7,8-difluoroquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with chlorine and fluorine substituents .


Physical And Chemical Properties Analysis

4-Chloro-7,8-difluoroquinazoline is a powder with a molecular weight of 200.57 . It is recommended to be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Application in Anticancer Research

  • Summary of the Application: 4-Chloro-7,8-difluoroquinazoline has been used in the synthesis of novel quinazoline derivatives, which were evaluated for their antiproliferative activities against human cancer cell lines .
  • Methods of Application or Experimental Procedures: A series of 4,6,7-substituted quinazoline derivatives were designed and synthesized. These compounds were then tested for their antiproliferative activities against various human cancer cell lines, including PC-3, MGC-803, HGC-27, A549, and H1975 .
  • Results or Outcomes: Among all the target compounds, one particular compound (referred to as compound 22s in the study) displayed the most potent antiproliferative activity against MGC-803 cells in vitro. Further mechanism studies revealed that compound 22s could inhibit the colony formation and migration of MGC-803 cells. It also induced apoptosis of MGC-803 cells and caused cell cycle arrest at the G1-phase .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-chloro-7,8-difluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2/c9-8-4-1-2-5(10)6(11)7(4)12-3-13-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPYIHBJTMLTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=N2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7,8-difluoroquinazoline

CAS RN

1565726-62-6
Record name 4-chloro-7,8-difluoroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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